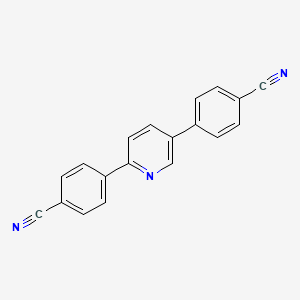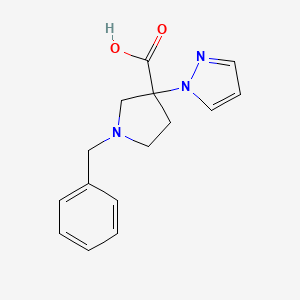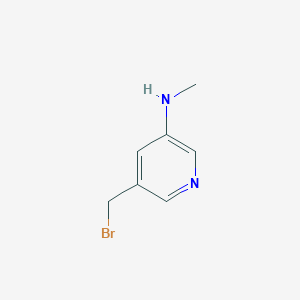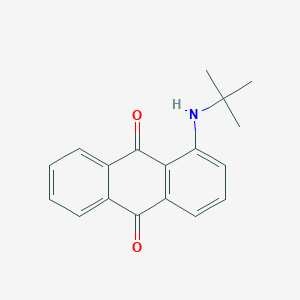
2-(Azetidin-3-yl)-3-bromopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yl)-3-bromopyridine is a heterocyclic organic compound that features both an azetidine ring and a bromopyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The azetidine ring is a four-membered nitrogen-containing ring, which is known for its biological activity and stability, while the bromopyridine moiety adds to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods require prefunctionalized starting materials and often involve multistep sequences.
Industrial Production Methods
Industrial production methods for 2-(Azetidin-3-yl)-3-bromopyridine are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely employed to optimize yield and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yl)-3-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, microwave irradiation for rapid synthesis, and various nucleophiles for substitution reactions . Conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while cycloaddition reactions can produce complex ring systems.
Applications De Recherche Scientifique
2-(Azetidin-3-yl)-3-bromopyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is utilized in the synthesis of complex organic molecules due to its reactivity and stability.
Biological Studies: It serves as a probe in biological studies to investigate the function of various enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yl)-3-bromopyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. The bromopyridine moiety enhances its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Azetidin-3-yl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-2-pyridylamine: Contains a similar bromopyridine moiety but lacks the azetidine ring.
2-(Azetidin-3-yl)-3-chloropyridine: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
Uniqueness
2-(Azetidin-3-yl)-3-bromopyridine is unique due to the combination of the azetidine ring and bromopyridine moiety, which provides a balance of stability and reactivity. This makes it a valuable compound in both synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C8H9BrN2 |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
2-(azetidin-3-yl)-3-bromopyridine |
InChI |
InChI=1S/C8H9BrN2/c9-7-2-1-3-11-8(7)6-4-10-5-6/h1-3,6,10H,4-5H2 |
Clé InChI |
HDVJMSBUQUGCNL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=C(C=CC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)

![8-bromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13130265.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)



![methyl (2S)-2-[[4-(aminomethyl)-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13130288.png)
![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)


![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)
